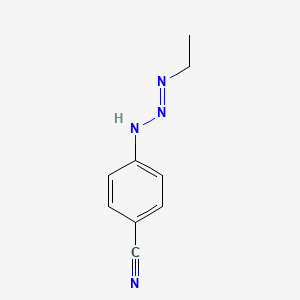![molecular formula C23H31Cl2N3OS B14005133 6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine CAS No. 5431-01-6](/img/structure/B14005133.png)
6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chloro group, a diethylaminoethylsulfanyl group, and a methoxy group attached to an acridine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the acridine core: This can be achieved through cyclization reactions involving suitable aromatic precursors.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the diethylaminoethylsulfanyl group: This step involves nucleophilic substitution reactions using diethylaminoethylthiol and appropriate leaving groups.
Methoxylation: Introduction of the methoxy group using methanol and acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, leading to alterations in their function. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
類似化合物との比較
Similar Compounds
6-chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine: Known for its use in agricultural applications as a herbicide.
6-chloro-2-methoxyacridine: Shares the acridine core and methoxy group but lacks the diethylaminoethylsulfanyl group.
Uniqueness
6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine is unique due to the presence of the diethylaminoethylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
5431-01-6 |
|---|---|
分子式 |
C23H31Cl2N3OS |
分子量 |
468.5 g/mol |
IUPAC名 |
6-chloro-N-[3-[2-(diethylamino)ethylsulfanyl]propyl]-2-methoxyacridin-9-amine;hydrochloride |
InChI |
InChI=1S/C23H30ClN3OS.ClH/c1-4-27(5-2)12-14-29-13-6-11-25-23-19-9-7-17(24)15-22(19)26-21-10-8-18(28-3)16-20(21)23;/h7-10,15-16H,4-6,11-14H2,1-3H3,(H,25,26);1H |
InChIキー |
AKDHXQZNQGPYFE-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCSCCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine](/img/structure/B14005060.png)




![2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine](/img/structure/B14005087.png)
![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)

![tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate](/img/structure/B14005109.png)

![Bis[2-mesylamidoethyl]disulfide](/img/structure/B14005113.png)
